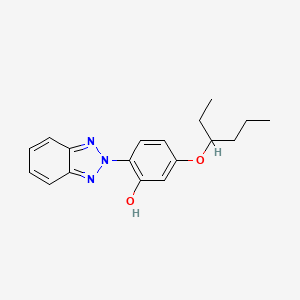
2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol is a chemical compound known for its unique properties and applications. It belongs to the class of benzotriazole derivatives, which are widely used as ultraviolet (UV) light absorbers. These compounds are essential in protecting materials from UV radiation, thereby enhancing their durability and lifespan.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol typically involves the reaction of benzotriazole with phenolic compounds under specific conditions. The process may include steps such as alkylation, where an ethylbutoxy group is introduced to the phenol ring. Common reagents used in this synthesis include alkyl halides and bases like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may be employed to optimize the yield and purity of the final product. The process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a UV absorber in the formulation of polymers, coatings, and adhesives, protecting them from UV degradation.
Biology: The compound is studied for its potential effects on biological systems, including its role as a protective agent against UV-induced damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of sunscreens and other protective formulations.
Industry: It is widely used in the manufacturing of plastics, rubber, and other materials that require UV protection to enhance their durability and performance.
Mecanismo De Acción
The mechanism of action of 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol involves its ability to absorb UV radiation and dissipate the energy as heat. This process prevents the UV radiation from reaching and damaging the underlying material. The compound’s molecular structure allows it to interact with UV light, converting it into less harmful forms of energy. The specific molecular targets and pathways involved in this process are still under investigation, but it is known that the benzotriazole moiety plays a crucial role in the UV absorption.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol offers unique advantages, such as enhanced UV absorption and better compatibility with various materials. Its specific structure allows for improved performance in protecting materials from UV radiation, making it a preferred choice in many applications.
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-(benzotriazol-2-yl)-5-hexan-3-yloxyphenol |
InChI |
InChI=1S/C18H21N3O2/c1-3-7-13(4-2)23-14-10-11-17(18(22)12-14)21-19-15-8-5-6-9-16(15)20-21/h5-6,8-13,22H,3-4,7H2,1-2H3 |
Clave InChI |
UYSLOGPDQOKJFU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)OC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















